![molecular formula C19H22N2O4S2 B3302806 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-91-3](/img/structure/B3302806.png)
1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide under basic conditions. Common bases used in this reaction include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2-dichloroethane (DCE) as a solvent . The reaction is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using iridium-catalyzed transfer hydrogenation.
Substitution: The compound can undergo substitution reactions with aryl halides, pseudohalides, and sodium arylsulfinates.
Common reagents and conditions used in these reactions include palladium or copper catalysts for cross-coupling reactions and phosphorus pentachloride for the conversion to sulfonyl chloride . Major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters .
Scientific Research Applications
1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other sulfonamide derivatives such as benzenesulfonic acid and its derivatives . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and its ability to inhibit carbonic anhydrase IX . Other similar compounds include ortho-substituted benzenesulfonyl fluoride and amide-substituted benzenesulfonic acids .
Biological Activity
1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22N2O4S2
- Molecular Weight : 402.52 g/mol
- CAS Number : 919019-91-3
The structure features a benzenesulfonyl group, a cyclopentyl moiety, and a dihydroindole core, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The indole core also participates in π-π interactions, which are critical for the compound's interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Inhibition of COX-2 can lead to anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of similar sulfonamide compounds. Here are notable findings:
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMFVHBKVBZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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